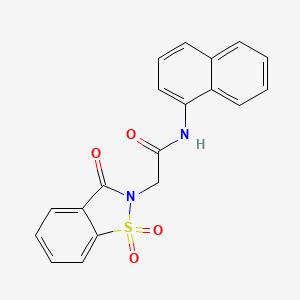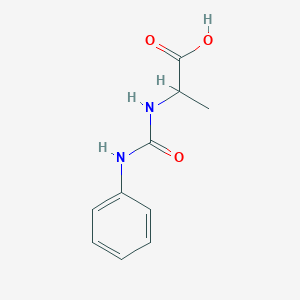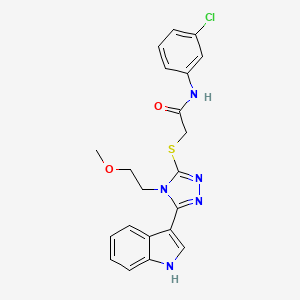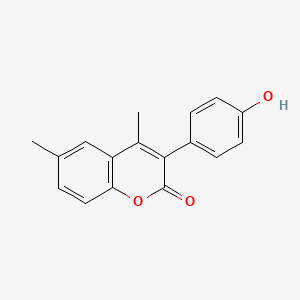![molecular formula C18H19N3O6S B2954172 ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-42-9](/img/structure/B2954172.png)
ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-Ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, but without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by techniques such as NMR, IR, and mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Research has demonstrated various synthetic routes to create derivatives of pyrimidine compounds, which include ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate and its analogs. For instance, Stolarczyk et al. (2018) explored the synthesis and crystal structure of novel 5-methyl-4-thiopyrimidine derivatives, highlighting their cytotoxic activity against different cancer cell lines. This study offers insights into the structural basis for the activity of these compounds and suggests potential applications in developing anticancer agents (Stolarczyk et al., 2018).
Antimicrobial and Antifungal Activities Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, including those similar to the target molecule, and evaluated their antimicrobial and antifungal activities. The study found specific derivatives to exhibit significant antimicrobial potential, comparable to standard drugs. This work demonstrates the role of these compounds in developing new antimicrobial agents, providing a foundation for further pharmacological exploration (Tiwari et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of VU0499672-1 is currently unknown . The identification of the target is crucial for understanding the compound’s mechanism of action. It is typically achieved through a combination of experimental techniques such as affinity chromatography, mass spectrometry, and bioinformatics analysis.
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to accurately summarize the affected biochemical pathways . Once the target is identified, it will be possible to map the compound’s effects onto known biochemical pathways, providing insights into its downstream effects.
Result of Action
The molecular and cellular effects of VU0499672-1’s action are currently unknown . These effects are typically determined through a variety of assays, including cell viability assays, gene expression profiling, and proteomics studies.
Action Environment
The action, efficacy, and stability of VU0499672-1 could potentially be influenced by various environmental factors These factors could include pH, temperature, presence of other biomolecules, and cellular redox status
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-4-27-17(24)14-10(2)19-18(25)21-15(14)28-9-13(22)20-12-7-5-11(6-8-12)16(23)26-3/h5-8H,4,9H2,1-3H3,(H,20,22)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRHGYPRAGFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2954090.png)
![(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2954091.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2954092.png)
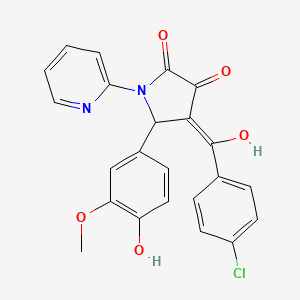
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-3-carboxamide](/img/structure/B2954094.png)
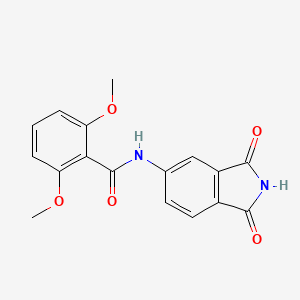
![methyl 4-[(Z)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2954097.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2954098.png)
![N4-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954100.png)
